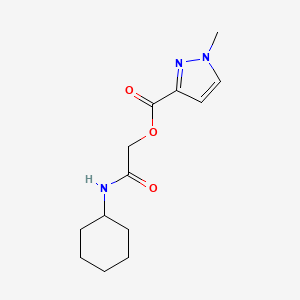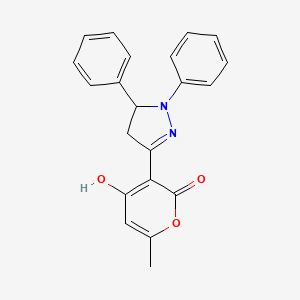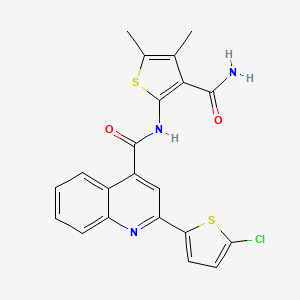![molecular formula C20H23N5O4S2 B10951181 (5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10951181.png)
(5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, aldehydes, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The imine bond (C=N) can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- **2-{4-[(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H23N5O4S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(5Z)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H23N5O4S2/c1-3-24-13-18(14(2)22-24)31(28,29)25-9-7-23(8-10-25)20-21-19(27)17(30-20)12-15-5-4-6-16(26)11-15/h4-6,11-13,26H,3,7-10H2,1-2H3/b17-12- |
InChI Key |
LUXDIYQBVFLJEQ-ATVHPVEESA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC(=CC=C4)O)/S3 |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoic acid](/img/structure/B10951099.png)
![ethyl 4-({[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}amino)benzoate](/img/structure/B10951103.png)
![(2E)-3-[(4-ethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B10951108.png)
![2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951121.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951124.png)

![3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951133.png)
![N-cyclohexyl-2-[(4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10951137.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10951139.png)

![(3E)-6-methyl-3-{1-[(3-methyl-1-propyl-1H-pyrazol-5-yl)amino]ethylidene}-2H-pyran-2,4(3H)-dione](/img/structure/B10951150.png)
![6-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10951152.png)

![1-(2-Chloro-4-fluorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10951157.png)
